![molecular formula C18H20ClN3O3S B2794709 N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 445252-20-0](/img/structure/B2794709.png)
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring, a sulfonyl group, and a chlorophenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine in the presence of a suitable solvent like dichloromethane (DCM) and a base such as triethylamine.
Sulfonylation: The resulting piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions and inflammation. Additionally, its sulfonyl group may contribute to its anti-inflammatory and anticancer activities by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the chlorophenyl group, which enhances its binding affinity to certain biological targets, and the sulfonyl group, which contributes to its diverse pharmacological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a piperazine moiety substituted with a chlorophenyl group and a sulfonamide linkage, contributing to its biological activity. The synthesis typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with sulfonyl and acetamide groups.
Synthetic Route Overview
- Formation of Piperazine Derivative : The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form the chlorophenyl-piperazine intermediate.
- Sulfonation : The intermediate is then treated with a sulfonating agent to introduce the sulfonamide group.
- Acetylation : Finally, acetylation is performed to yield this compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating significant effects in several areas:
Antibacterial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. In vitro assays have shown moderate to strong activity, suggesting potential use as an antibacterial agent.
Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|---|
This compound | S. typhi | 15 | 25 |
Similar Sulfonamide Derivative | B. subtilis | 18 | 20 |
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 10.5 |
Urease | Non-competitive | 12.3 |
The mechanism through which this compound exerts its effects involves binding to specific targets such as enzymes or receptors. The sulfonamide group plays a critical role in this interaction, allowing for modulation of enzyme activity or receptor signaling pathways.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives indicated that those containing piperazine exhibited enhanced antibacterial activity due to increased lipophilicity, which improved membrane penetration.
- Neuroprotective Effects : Another investigation highlighted the compound's ability to inhibit acetylcholinesterase effectively, suggesting its potential application in treating Alzheimer's disease.
Properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-4-8-18(9-5-16)26(24,25)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQHKUWAFHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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